molecular formula C14H10FN B1338255 2-(2-fluorophenyl)-1H-Indole CAS No. 52765-22-7

2-(2-fluorophenyl)-1H-Indole

Cat. No. B1338255
CAS RN: 52765-22-7
M. Wt: 211.23 g/mol
InChI Key: XARARSNJUMNZBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-(2-fluorophenyl)-1H-Indole” is not explicitly mentioned in the search results. However, there are related compounds that have been synthesized. For instance, a compound named “[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” has been mentioned1. Another compound, “Methyl 2-amino-2-(2-fluorophenyl)acetate”, was synthesized through a reaction involving 2-fluoroaniline and methyl chloroacetate2.



Molecular Structure Analysis

The molecular structure of “2-(2-fluorophenyl)-1H-Indole” is not directly available from the search results. However, there are related compounds with known structures. For example, the crystal structure of a compound named “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one” has been studied3. Another compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile”, has a molecular formula of C11H7FN2O1.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(2-fluorophenyl)-1H-Indole” are not detailed in the search results. However, a related compound, “Methyl 2-amino-2-(2-fluorophenyl)acetate”, has been mentioned in the context of difluoromethylation processes4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-fluorophenyl)-1H-Indole” are not directly available from the search results. However, a related compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile”, has a molecular formula of C11H7FN2O, an average mass of 202.184 Da, and a monoisotopic mass of 202.054245 Da1.


Scientific Research Applications

Synthetic Utility in Indole and Carbazole Derivatives 2-(2-fluorophenyl)-1H-Indole is instrumental in the synthesis of various indole and carbazole derivatives. Kudzma (2003) demonstrated the synthesis of a series of such derivatives from 2-fluorophenyl imines, highlighting its synthetic utility in complex organic compounds (Kudzma, 2003).

Crystal Engineering Applications The compound has applications in crystal engineering, specifically in studying the role of organic fluorine. Choudhury et al. (2004) investigated two substituted indoles to understand how 'organic fluorine' influences crystal engineering, utilizing weak C-H...F and C-H...pi interactions (Choudhury, Nagarajan, & Row, 2004).

Solvent Dependence Studies The solvent dependence of optical rotation of certain compounds containing 2-(2-fluorophenyl)-1H-Indole has been a subject of research. Deguchi et al. (1993) explored this with a cholecystokinin-A antagonist, indicating a considerable dependence on the solvent used (Deguchi et al., 1993).

Molecular Properties and Reaction Mechanism Analysis The study of molecular properties and reaction mechanisms of compounds involving 2-(2-fluorophenyl)-1H-Indole is another significant area. Kandemirli et al. (2015) focused on this aspect by studying the structures of certain compounds and their zinc(II) and nickel(II) complexes (Kandemirli et al., 2015).

Development of Novel Ring Systems Klioze et al. (1984) reported the synthesis ofnovel 7-substituted 1H-indolo[3,2-d][1,2]benzoxazepine ring systems, starting with 2-(2-fluorophenyl)-1H-indole. Their work highlighted the compound's role in the creation of new ring systems, showcasing its significance in the development of complex molecular structures (Klioze, Ehrgott, & Glamkowski, 1984).

Solubility and Thermodynamic Studies Liu et al. (2020) conducted a study on the solubility of 2-phenyl-1H-indole, a related compound, in various organic solvents. This research provides insights into the solubility behavior and thermodynamic properties of compounds similar to 2-(2-fluorophenyl)-1H-Indole, which can be crucial in pharmaceutical and chemical manufacturing processes (Liu, Chen, An, & Li, 2020).

Crystal Structure Analysis Li et al. (2019) investigated the crystal structure of a compound containing a 4-fluorophenyl ring and two indole ring systems. This research contributes to the understanding of the molecular arrangement and interaction potential of 2-(2-fluorophenyl)-1H-Indole derivatives (Li et al., 2019).

Synthesis and Biological Evaluation Sravanthi et al. (2015) synthesized a series of 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles and evaluated their anti-inflammatory, antioxidant, and antimicrobial activities. This study highlights the potential therapeutic applications of derivatives of 2-(2-fluorophenyl)-1H-Indole (Sravanthi, Rani, & Manju, 2015)

Fungicide Scaffold Development Huo et al. (2022) reported the synthesis of 2-arylindole derivatives, including those with 4-fluoro-2-phenyl-1H-indole, and evaluated their fungicidal activities. This research underscores the role of 2-(2-fluorophenyl)-1H-Indole derivatives in the development of novel fungicides, particularly against a range of plant pathogens (Huo et al., 2022).

Chemical Synthesis Techniques Borah and Shi (2017) discussed the catalytic fluoroalkylation of indoles, demonstrating a method that could potentially be applied to 2-(2-fluorophenyl)-1H-Indole derivatives. Their work contributes to the broader understanding of the chemical reactions and synthesis techniques involving fluorinated indoles (Borah & Shi, 2017).

Safety And Hazards

The safety and hazards associated with “2-(2-fluorophenyl)-1H-Indole” are not directly available from the search results. However, a related compound, “2-FLUOROPHENYL ISOCYANATE”, has been described as potentially fatal if inhaled or swallowed, and it may cause skin and eye irritation5.


properties

IUPAC Name

2-(2-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARARSNJUMNZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538852
Record name 2-(2-Fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)-1H-Indole

CAS RN

52765-22-7
Record name 2-(2-Fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SS Klioze, FJ Ehrgott Jr… - Journal of heterocyclic …, 1984 - Wiley Online Library
The synthesis of the novel 7‐substituted 1H‐indolo[3,2‐d][1,2]benzoxazepine ring system is described. Fischer indolization of 2‐fluoroacetophenone phenylhydrazone provided the …
Number of citations: 7 onlinelibrary.wiley.com
S Yu, L Qi, K Hu, J Gong, T Cheng… - The Journal of …, 2017 - ACS Publications
A palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids has been developed for the first time, achieving a new strategy for direct …
Number of citations: 55 pubs.acs.org
G La Regina, R Bai, WM Rensen… - Journal of medicinal …, 2013 - ACS Publications
New arylthioindole derivatives having different cyclic substituents at position 2 of the indole were synthesized as anticancer agents. Several compounds inhibited tubulin polymerization …
Number of citations: 127 pubs.acs.org
S Garai, PM Kulkarni, PC Schaffer, LM Leo… - Journal of medicinal …, 2019 - ACS Publications
Cannabinoid 1 receptor (CB1R) allosteric ligands hold a far-reaching therapeutic promise. We report the application of fluoro- and nitrogen-walk approaches to enhance the drug-like …
Number of citations: 47 pubs.acs.org
H Johansson, A Urruticoechea, I Larsen… - The Journal of …, 2015 - ACS Publications
Privileged structures such as 2-arylindoles are recurrent molecular scaffolds in bioactive molecules. We here present an operationally simple, high yielding and scalable method for …
Number of citations: 22 pubs.acs.org

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